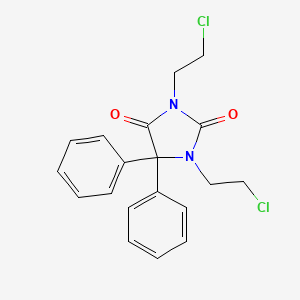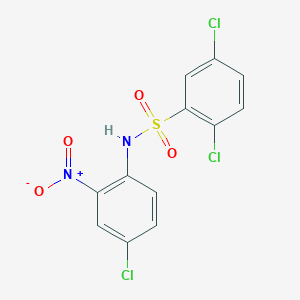
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Vorbereitungsmethoden
The synthesis of Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloro-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes. This makes it a candidate for the development of new drugs targeting diseases such as glaucoma and certain types of cancer.
Medicine: Due to its enzyme inhibitory properties, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme for binding to the active site. The presence of electron-withdrawing groups in the compound enhances its binding affinity to the enzyme, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- can be compared with other similar compounds, such as:
2,5-Dichloro-N-(2-methoxyethyl)benzenesulfonamide:
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound contains a benzoxazole ring, which imparts different chemical and biological properties compared to the nitrophenyl group.
2,5-Dichloro-N-(2-chloro-4-nitrophenyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the nitrophenyl group, leading to variations in its reactivity and applications
Eigenschaften
CAS-Nummer |
61072-91-1 |
|---|---|
Molekularformel |
C12H7Cl3N2O4S |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
2,5-dichloro-N-(4-chloro-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-2-4-10(11(5-7)17(18)19)16-22(20,21)12-6-8(14)1-3-9(12)15/h1-6,16H |
InChI-Schlüssel |
BZUBAKNZEGRJSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


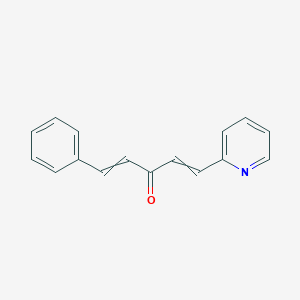
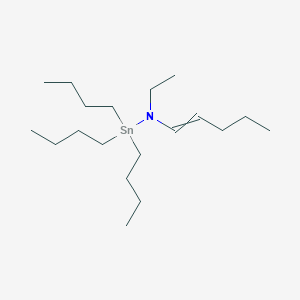

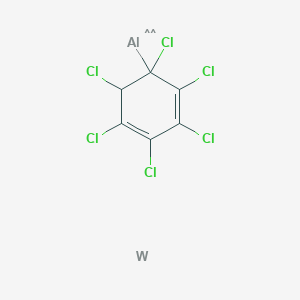
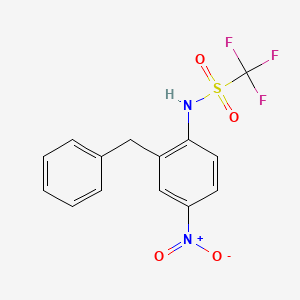
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
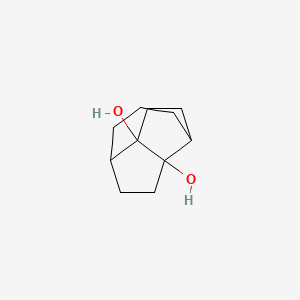
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)


![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
